ZSTK474

説明

ZSTK474 has been used in trials studying the treatment of Neoplasms.

PI3K Inhibitor this compound is an orally available, s-triazine derivative, ATP-competitive phosphatidylinositol 3-kinase (PI3K) inhibitor with potential antineoplastic activity. PI3K inhibitor this compound inhibits all four PI3K isoforms. Inhibiting the activation of the PI3K/AKT kinase (or protein kinase B) signaling pathway results in inhibition of tumor cell growth and survival in susceptible tumor cell populations. Dysregulated PI3K signaling may contribute to tumor resistance to a variety of antineoplastic agents. This agent does not induce apoptosis but rather induces strong G(0)/G(1) arrest, which might contribute to its favorable efficacy in tumor cells.

ZSTK-474 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

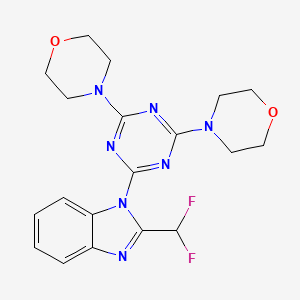

phosphatidylinositol 3-kinase inhibitor; structure in first source

Structure

3D Structure

特性

IUPAC Name |

4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N7O2/c20-15(21)16-22-13-3-1-2-4-14(13)28(16)19-24-17(26-5-9-29-10-6-26)23-18(25-19)27-7-11-30-12-8-27/h1-4,15H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVNLRPZOWWDKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197179 | |

| Record name | ZSTK474 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475110-96-4 | |

| Record name | 2-(Difluoromethyl)-1-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475110-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ZSTK474 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475110964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZSTK-474 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZSTK474 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZSTK-474 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0068GK39A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ZSTK474: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZSTK474 is a potent, orally available, ATP-competitive pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has demonstrated significant antitumor activity in a range of preclinical models. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers and professionals in the field of drug development. The document details the methodologies of key experiments, presents quantitative data in structured tables, and visualizes complex processes through diagrams to facilitate a comprehensive understanding of this promising anticancer agent.

Discovery of this compound: A Chemocentric Approach

This compound, an s-triazine derivative, was identified from a chemical library of over 1500 analogues synthesized by Zenyaku Kogyo Co., Ltd.[1][2] The initial screening revealed its potent antiproliferative activity against a panel of 39 human cancer cell lines (JFCR39), although its molecular target was initially unknown.[1][2]

The identification of PI3K as the molecular target of this compound was accomplished using the JFCR39 drug discovery system in conjunction with the COMPARE analysis algorithm.[1][2] This bioinformatic approach correlates the growth inhibition profiles ("fingerprints") of a test compound with those of standard anticancer agents with known mechanisms of action. The fingerprint of this compound exhibited a strong correlation with that of the known PI3K inhibitor LY294002, suggesting a similar mode of action.[1]

Experimental Workflow: JFCR39 COMPARE Analysis

Chemical Synthesis of this compound

This compound, with the chemical name 2-(2-difluoromethylbenzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine, can be synthesized via two primary routes. Both methods involve the coupling of a benzimidazole intermediate with a morpholino-substituted triazine core.

Synthesis Route A

This route involves a two-step process starting with the reaction of 2-(difluoromethyl)benzimidazole with 2,4-dichloro-6-morpholino-1,3,5-triazine to form a monochloro intermediate. This intermediate is then reacted with morpholine to yield this compound.

Synthesis Route B

A more direct, one-step approach involves the reaction of 2-(difluoromethyl)benzimidazole with 2-chloro-4,6-dimorpholino-1,3,5-triazine at an elevated temperature to produce this compound.

Experimental Protocol: Synthesis of this compound (Representative)

Materials:

-

2-(difluoromethyl)benzimidazole

-

2-chloro-4,6-dimorpholino-1,3,5-triazine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure (based on Route B):

-

To a solution of 2-(difluoromethyl)benzimidazole (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Add 2-chloro-4,6-dimorpholino-1,3,5-triazine (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Mechanism of Action: Pan-Class I PI3K Inhibition

Biochemical assays have confirmed that this compound is a potent, ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, δ, and γ).[1] Lineweaver-Burk plot analysis demonstrates that this compound competes with ATP for binding to the kinase domain of PI3K. This inhibition of PI3K activity blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger in the PI3K/Akt signaling pathway.

PI3K/Akt Signaling Pathway and this compound Inhibition

Quantitative Biological Activity

The inhibitory potency of this compound against PI3K isoforms and its antiproliferative activity against various cancer cell lines have been quantified through in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | Reference |

| IC50 (nM) | 16 | 44 | 5 | 49 | [1] |

| Ki (nM) | 6.7 | 10.4 | 1.8 | 11.7 | [3] |

Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| Mean of 39 cell lines | Various | 0.32 | [1] |

| A549 | Lung | ~0.1 | [2] |

| OVCAR-3 | Ovarian | ~0.1 | [4] |

| PC-3 | Prostate | ~0.1 | [2] |

| WiDr | Colon | ~0.1 | [5] |

Key Experimental Protocols

PI3K Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay quantitatively measures the production of PIP3, the product of PI3K activity.

Materials:

-

Recombinant human PI3K isoforms (α, β, δ, γ)

-

PIP2 substrate

-

ATP

-

This compound (or other inhibitors)

-

HTRF detection reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged PH domain, biotinylated PIP3, and Streptavidin-Allophycocyanin)

-

384-well assay plates

-

HTRF-compatible microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the PI3K enzyme, PIP2 substrate, and the diluted this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution containing EDTA.

-

Add the HTRF detection reagents and incubate to allow for complex formation.

-

Read the plate on an HTRF microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition of PI3K activity for each concentration of this compound and determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses cell viability and proliferation based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 value.

Human Tumor Xenograft Model

This in vivo model evaluates the antitumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line for implantation

-

This compound formulated for oral administration (e.g., in 5% hydroxypropylcellulose)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at a specified dose and schedule (e.g., daily). The control group receives the vehicle.

-

Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like phospho-Akt).

-

Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.

In Vivo Antitumor Efficacy and Pharmacodynamics

Oral administration of this compound has demonstrated significant antitumor activity in various human cancer xenograft models without causing noticeable toxicity.[2][4][5] The antitumor effect of this compound correlates with the inhibition of Akt phosphorylation in the tumor tissue, which can serve as a pharmacodynamic biomarker of its activity.[4]

Table 3: In Vivo Antitumor Activity of this compound

| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition | Reference |

| A549 | Lung | 200 mg/kg, p.o., daily | Significant | [2] |

| PC-3 | Prostate | 200 mg/kg, p.o., daily | Significant | [2] |

| WiDr | Colon | 400 mg/kg, p.o., daily | Obvious | [5] |

| RXF-631L | Renal | Not specified | Significant | [6] |

Furthermore, this compound has been shown to possess anti-angiogenic properties by inhibiting the expression of HIF-1α and the secretion of VEGF in cancer cells, as well as by directly inhibiting PI3K in endothelial cells.[6] This dual mechanism contributes to its overall antitumor efficacy.

Conclusion

This compound is a well-characterized, potent pan-class I PI3K inhibitor with a compelling preclinical profile. Its discovery through a systematic, informatics-driven approach highlights the power of integrated drug discovery platforms. The straightforward chemical synthesis and demonstrated in vitro and in vivo efficacy, coupled with a favorable safety profile in animal models, underscore its potential as a therapeutic candidate for the treatment of various cancers. This technical guide provides a foundational understanding of this compound for researchers and clinicians involved in the ongoing development and evaluation of PI3K-targeted cancer therapies.

References

- 1. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Establishment of human tumor xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Structural Effects of Morpholine Replacement in this compound on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

ZSTK474: An In-Depth Technical Guide to a Pan-Class I PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZSTK474 is a potent, orally bioavailable, and ATP-competitive pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has demonstrated significant antitumor activity in a broad range of preclinical cancer models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound. Detailed data is presented in structured tables for clarity, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers and drug development professionals working with or interested in this compound and the broader field of PI3K-targeted cancer therapy.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2-(2-Difluoromethyl-1H-benzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine, is a synthetic s-triazine derivative. Its chemical structure is characterized by a central triazine ring substituted with two morpholino groups and a difluoromethyl-benzimidazole moiety.

Below is a table summarizing the key chemical identifiers and physicochemical properties of this compound.

| Property | Value |

| IUPAC Name | 2-(2-Difluoromethyl-1H-benzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine |

| Synonyms | ZSTK-474 |

| Molecular Formula | C₁₉H₂₁F₂N₇O₂ |

| Molecular Weight | 417.41 g/mol |

| CAS Number | 475110-96-4 |

| SMILES String | C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N5CCOCC5 |

| InChI Key | HGVNLRPZOWWDKD-UHFFFAOYSA-N |

| Solubility | Soluble in DMSO |

Pharmacological Properties

Mechanism of Action

This compound is a potent and selective inhibitor of class I PI3K isoforms. Lineweaver-Burk plot analysis has revealed that this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the p110 catalytic subunit of PI3K.[1] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K/Akt/mTOR signaling pathway.[2] The downstream effects of this compound treatment include the inhibition of Akt phosphorylation and the subsequent dephosphorylation of its substrates, such as GSK-3β and FOXO transcription factors.[3] A key cellular outcome of this compound-mediated PI3K inhibition is the induction of a strong G0/G1 cell cycle arrest, rather than apoptosis, in many cancer cell lines.[4][5]

In Vitro Potency and Selectivity

This compound demonstrates potent inhibitory activity against all four class I PI3K isoforms, with a particular potency towards the δ isoform.[6] The IC₅₀ and Kᵢ values are summarized in the table below.

| PI3K Isoform | IC₅₀ (nM)[6] | Kᵢ (nM)[1] |

| PI3Kα | 16 | 6.7 |

| PI3Kβ | 44 | 10.4 |

| PI3Kγ | 49 | 11.7 |

| PI3Kδ | 4.6 | 1.8 |

Notably, this compound exhibits high selectivity for class I PI3Ks. It has been shown to have weak inhibitory activity against other members of the PI3K-like kinase (PIKK) family, such as mTOR and DNA-PK, and negligible activity against a large panel of other protein kinases.[7]

In Vitro and In Vivo Efficacy

This compound has demonstrated broad-spectrum antiproliferative activity against a wide variety of human cancer cell lines.[8] In vivo studies using xenograft models have shown that oral administration of this compound leads to significant tumor growth inhibition and, in some cases, tumor regression.[9] The antitumor efficacy of this compound in vivo has been correlated with the inhibition of Akt phosphorylation in tumor tissues.[3]

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |

| B16F10 | Melanoma | 100-400 mg/kg, oral, daily for 14 days | Dose-dependent tumor regression.[9] |

| A549 | Lung Cancer | 400 mg/kg, oral, daily (days 0-13, except 3 & 10) | Significant tumor growth inhibition.[10] |

| PC-3 | Prostate Cancer | 400 mg/kg, oral, daily (days 0-13, except 3 & 10) | Significant tumor growth inhibition.[10] |

| WiDr | Colon Cancer | 400 mg/kg, oral, daily (days 0-13, except 3 & 10) | Significant tumor growth inhibition.[10] |

| SYO-1 | Synovial Sarcoma | 400 mg/kg, oral, on indicated days | Tumor growth suppression.[2] |

Experimental Protocols

PI3K Enzyme Activity Assay (Radioisotopic)

This protocol describes a method for determining the inhibitory activity of this compound against immunoprecipitated PI3K.

-

Cell Lysis and Immunoprecipitation:

-

Lyse A549 human lung carcinoma cells in a buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM EDTA, and 1% Igepal CA-630.[9]

-

Centrifuge the lysate at 20,000 x g for 10 minutes at 4°C.

-

Incubate the supernatant with an anti-p85 polyclonal antibody and protein G-agarose beads to immunoprecipitate PI3K.[9]

-

-

Kinase Reaction:

-

Wash the immunoprecipitates sequentially with buffers of decreasing stringency.

-

Resuspend the beads in a reaction buffer containing phosphatidylinositol (PI) as a substrate.

-

Pre-incubate the mixture with varying concentrations of this compound for 5 minutes at 25°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP and MgCl₂.[9]

-

Incubate the reaction mixture for 20 minutes at 25°C.

-

-

Analysis:

-

Stop the reaction and extract the lipids.

-

Separate the phosphorylated products by thin-layer chromatography (TLC).

-

Visualize the radiolabeled phosphatidylinositol-3-phosphate (PIP3) by autoradiography.[11]

-

Quantify the radioactivity of the PIP3 spots using a scintillation counter to determine the extent of PI3K inhibition.[11]

-

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay measures the antiproliferative effect of this compound on cancer cell lines.

-

Cell Seeding and Treatment:

-

Seed cancer cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for 48 hours.[8]

-

-

Cell Fixation and Staining:

-

Fix the cells with trichloroacetic acid (TCA).

-

Wash the plates with water and air dry.

-

Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.[8]

-

-

Measurement:

-

Wash away the unbound dye with 1% acetic acid and air dry the plates.

-

Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the GI₅₀ (50% growth inhibition) value from the dose-response curve.[8]

-

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

-

Tumor Implantation:

-

Treatment:

-

Once the tumors reach a palpable size (e.g., 100-300 mm³), randomize the mice into control and treatment groups.[10]

-

Prepare this compound as a suspension in a vehicle such as 5% hydroxypropylcellulose in water.[9]

-

Administer this compound orally at the desired dose and schedule (e.g., 400 mg/kg, daily).[10]

-

Administer the vehicle to the control group.

-

-

Monitoring and Endpoint:

-

Measure tumor dimensions with calipers regularly and calculate the tumor volume.[9]

-

Monitor the body weight and general health of the mice as indicators of toxicity.[1]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for p-Akt).[3]

-

ADME and Toxicology

Preclinical studies have indicated that this compound is orally bioavailable and generally well-tolerated in animal models, with no significant toxic effects observed in critical organs at therapeutic doses.[1] A Phase I clinical trial in patients with advanced solid malignancies established a maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of 150 mg/day.[12] The most common drug-related adverse events were mild to moderate and included diarrhea, nausea, and vomiting.[12]

Conclusion

This compound is a well-characterized, potent, and selective pan-class I PI3K inhibitor with a compelling preclinical profile. Its ATP-competitive mechanism of action, broad-spectrum antiproliferative activity, and in vivo efficacy, coupled with a manageable safety profile, underscore its potential as a therapeutic agent for various cancers. This technical guide provides a foundational resource for further investigation and development of this compound and other PI3K-targeted therapies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. Antitumor activity of this compound, a new phosphatidylinositol 3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effect of this compound, a novel phosphatidylinositol 3-kinase inhibitor, on DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Antitumor profile of the PI3K inhibitor this compound in human sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

ZSTK474: A Potent Pan-Class I PI3K Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZSTK474 is a novel, orally available s-triazine derivative that acts as a potent, ATP-competitive inhibitor of class I phosphoinositide 3-kinases (PI3Ks).[1] It exhibits a pan-inhibitory profile, targeting all four class I isoforms (α, β, δ, and γ) with high affinity.[2][3][4] This targeted inhibition of the PI3K/Akt/mTOR signaling pathway leads to the suppression of tumor cell growth and proliferation, primarily through the induction of G0/G1 cell cycle arrest rather than apoptosis.[1][5] Preclinical studies have demonstrated significant antitumor efficacy in various cancer models, both in vitro and in vivo.[2][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its isoform selectivity, impact on downstream signaling, and detailed experimental protocols for its characterization.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.

This compound exerts its antitumor effects by directly inhibiting the catalytic activity of class I PI3K isoforms.[2] As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of the p110 catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][3] This blockade of PIP3 production leads to the subsequent inactivation of downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B).[6]

The inhibition of Akt phosphorylation by this compound has been shown to decrease the levels of phosphorylated glycogen synthase kinase 3β (GSK-3β) and cyclin D1, key regulators of cell cycle progression.[6] This ultimately results in a G0/G1 phase cell cycle arrest, thereby halting tumor cell proliferation.[5] Notably, this compound's primary mechanism of action is cytostatic rather than cytotoxic, as it does not typically induce significant apoptosis in most cancer cell lines.[5]

PI3K Signaling Pathway and this compound Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Quantitative Data: Isoform Selectivity and Potency

This compound is characterized as a pan-class I PI3K inhibitor, demonstrating potent inhibition across all four isoforms. The following tables summarize the in vitro inhibitory activities of this compound against the PI3K isoforms.

Table 1: IC50 Values of this compound for Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) | Reference |

| PI3Kα | 16 | [2][3] |

| PI3Kβ | 44 | [2][3] |

| PI3Kδ | 4.6 - 5 | [2][3] |

| PI3Kγ | 49 | [2][3] |

Table 2: Ki Values of this compound for Class I PI3K Isoforms

| PI3K Isoform | Ki (nM) | Reference |

| PI3Kα | 6.7 | [7] |

| PI3Kβ | 10.4 | [7] |

| PI3Kδ | 1.8 | [7] |

| PI3Kγ | 11.7 | [7] |

These data indicate that while this compound is a pan-inhibitor, it exhibits a slightly higher potency for the PI3Kδ isoform.[7][8]

Experimental Protocols

In Vitro PI3K Enzyme Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This non-radioactive assay is a common method to determine the enzymatic activity of PI3K and the inhibitory potential of compounds like this compound.[2]

Principle: The assay measures the production of PIP3 through a competitive immunoassay format. A biotinylated PIP3 tracer competes with the PIP3 produced by the enzyme for binding to a GST-tagged GRP1-PH domain, which is in turn detected by a Europium-labeled anti-GST antibody. The HTRF signal is inversely proportional to the amount of PIP3 produced.

Protocol Outline:

-

Reaction Setup: In a 384-well plate, combine the PI3K enzyme (e.g., recombinant human PI3Kα, β, δ, or γ), the lipid substrate (PIP2), and the test compound (this compound) in a reaction buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction and add the detection reagents: a mixture of biotin-PIP3, GST-GRP1-PH, and Europium-labeled anti-GST antibody.

-

Signal Reading: After another incubation period, read the plate on an HTRF-compatible reader.

-

Data Analysis: Calculate the percent inhibition based on the signals from control wells (no inhibitor) and background wells (no enzyme). IC50 values are determined by fitting the data to a dose-response curve.

Experimental Workflow for In Vitro PI3K HTRF Assay

Caption: A generalized workflow for determining the IC50 of this compound using an HTRF assay.

Western Blot Analysis of Akt Phosphorylation

This technique is used to assess the downstream effects of this compound on the PI3K pathway within cells.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample that has been separated by gel electrophoresis. By using antibodies that specifically recognize the phosphorylated form of a protein (e.g., phospho-Akt Ser473), one can determine the effect of a compound on its activation state.

Protocol Outline:

-

Cell Treatment: Culture cancer cells to a desired confluency and treat with various concentrations of this compound for a specified time.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., Ser473 or Thr308).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Structural Basis of Inhibition

The co-crystal structure of this compound in complex with the p110δ isoform of PI3K has been elucidated, providing a detailed understanding of its binding mode.

This compound binds within the ATP-binding pocket of the kinase domain. Key interactions include:

-

A hydrogen bond between the oxygen atom of one of the morpholino groups and the backbone amide of Valine 828 in the hinge region.

-

The benzimidazole group extends into an "affinity pocket," where its nitrogen can act as a hydrogen bond acceptor for the primary amine of Lysine 779.

These interactions stabilize the binding of this compound in the active site, effectively preventing the binding of ATP and subsequent kinase activity.

Conclusion

This compound is a well-characterized, potent pan-class I PI3K inhibitor with a clear mechanism of action. Its ability to effectively block the PI3K/Akt signaling pathway and induce cell cycle arrest underscores its potential as an anticancer therapeutic. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working with this compound and other PI3K inhibitors. Further investigation into its clinical efficacy and potential combination therapies is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Structural Effects of Morpholine Replacement in this compound on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

ZSTK474: A Potent PI3K Inhibitor Driving G0/G1 Cell Cycle Arrest

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ZSTK474 is a novel and potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has demonstrated significant antitumor activity in a variety of preclinical models. A primary mechanism of its action is the induction of a strong G0/G1 phase cell cycle arrest, effectively halting cancer cell proliferation. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced G0/G1 arrest, detailed experimental protocols for its characterization, and a summary of key quantitative data. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation and application of this compound and other PI3K inhibitors.

Introduction to this compound

This compound is a synthetic s-triazine derivative identified through a drug discovery system utilizing a panel of 39 human cancer cell lines (JFCR39).[1] Its growth inhibition profile showed a high correlation with that of the classic PI3K inhibitor LY294002, leading to its classification as a PI3K inhibitor.[1][2] Subsequent biochemical assays confirmed that this compound is a potent pan-class I PI3K inhibitor, targeting all four isoforms (α, β, δ, γ) with high selectivity over other protein kinases.[1][3] Unlike many cytotoxic agents, this compound's primary mode of action in suppressing tumor growth is not through the induction of apoptosis but rather by causing a robust G0/G1 cell cycle arrest.[4][5] This characteristic makes it a compelling candidate for cancer therapy, particularly in tumors with a dysregulated PI3K/Akt/mTOR pathway.[6][7][8]

Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[9][10][11] In many cancers, this pathway is aberrantly activated, promoting uncontrolled cell division.[7] this compound exerts its effect by directly inhibiting PI3K, the upstream kinase in this pathway.

The key steps in the pathway leading to G0/G1 arrest are:

-

PI3K Inhibition: this compound binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1]

-

Akt Deactivation: The reduction in PIP3 levels prevents the recruitment and subsequent activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][9]

-

Modulation of Downstream Effectors: Inactivated Akt can no longer phosphorylate and regulate its numerous downstream targets that promote cell cycle progression. This leads to:

-

Decreased Cyclin D1 and CDK4/6: The inhibition of the PI3K/Akt pathway suppresses the expression of Cyclin D1.[4][12] Cyclin D1 forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6), which is essential for progression through the G1 phase.[13][14] Treatment with this compound has been shown to reduce the levels of both Cyclin D1 and CDK4.[3][15]

-

Increased p21 and p27 Levels: The pathway's inhibition leads to the enhanced expression and stabilization of CDK inhibitors (CKIs) such as p21Cip1 and p27Kip1.[3][12][15] These proteins bind to and inhibit the activity of Cyclin-CDK complexes, acting as crucial brakes on the cell cycle.[16][17]

-

Dephosphorylation of Retinoblastoma Protein (pRb): The combined effect of reduced Cyclin D1/CDK4/6 activity and increased levels of CKIs leads to the dephosphorylation (or hypo-phosphorylation) of the retinoblastoma protein (pRb).[1][12] In its hypo-phosphorylated state, pRb binds to the E2F transcription factor, preventing it from activating the transcription of genes required for the S phase. This blockade at the G1/S checkpoint results in cell cycle arrest.[13]

-

Signaling Pathway Diagram

Caption: this compound inhibits PI3K, leading to G0/G1 arrest.

Quantitative Data Summary

This compound has demonstrated potent growth inhibitory and cell cycle arrest effects across a wide range of human cancer cell lines. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Concentrations of this compound

This table presents the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of this compound in different cancer cell lines.

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| MCF-7 | Breast Cancer | IC50 | 1.08 | [12] |

| WiT49 | Wilms' Tumor | IC50 | 2.0 | [3][15] |

| WT-CLS1 | Wilms' Tumor | IC50 | 2.51 | [3][15] |

| A549 | Lung Cancer | GI75 | 1.0 | [18] |

| PC9 | Lung Cancer | GI75 | 1.3 | [18] |

| H1650 | Lung Cancer | GI75 | 1.6 | [18] |

| JFCR39 Panel | Various (39 lines) | Mean GI50 | 0.32 | [1][2] |

Table 2: Effect of this compound on Cell Cycle Distribution

This table details the dose-dependent effect of this compound on the percentage of cells in the G0/G1 phase, as determined by flow cytometry.

| Cell Line | This compound Conc. (µM) | Treatment Duration (h) | % of Cells in G0/G1 Phase (Mean ± SD) | Reference |

| MCF-7 | 0 (Control) | 24 | 55.2 ± 3.1 | [12] |

| 0.1 | 24 | 60.5 ± 2.8 | [12] | |

| 2.0 | 24 | 72.8 ± 3.5 | [12] | |

| 4.0 | 24 | 78.4 ± 4.2 | [12] | |

| HL60 | 0 (Control) | 48 | 45.1 ± 2.5 | [19] |

| 0.5 | 48 | 62.3 ± 3.1 | [19] | |

| 2.0 | 48 | 75.6 ± 3.8 | [19] | |

| HL60/ADR | 0 (Control) | 48 | 48.2 ± 2.9 | [19] |

| 0.5 | 48 | 65.4 ± 3.3 | [19] | |

| 2.0 | 48 | 79.1 ± 4.0 | [19] | |

| A549 | 1.0 (GI75) | 24 | Significant Increase vs. Control | [18] |

| PC9 | 1.3 (GI75) | 24 | Significant Increase vs. Control | [18] |

| H1650 | 1.6 (GI75) | 24 | Significant Increase vs. Control | [18] |

Key Experimental Methodologies

The investigation of this compound's effect on the cell cycle relies on standard but precise molecular and cellular biology techniques. Below are detailed protocols for the key experiments.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method quantifies the DNA content of cells, allowing for the determination of their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., MCF-7, HL60) in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere and grow for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 2, 4 µM) and a vehicle control (e.g., DMSO) for the desired duration (typically 24-48 hours).[19][20]

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells).

-

Transfer cells to 15 mL conical tubes and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).[20][21]

-

Resuspend the cell pellet in 200-500 µL of cold PBS.

-

While vortexing gently, add 2-5 mL of ice-cold 70% ethanol dropwise to fix the cells.[20][21]

-

Incubate the cells for at least 2 hours at 4°C (or overnight at -20°C) for fixation.[20][22]

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS with 0.1% Triton X-100.[20][22][23] The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[23]

-

Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[20]

-

-

Data Acquisition and Analysis:

Experimental Workflow Diagram

Caption: Workflow for analyzing this compound's cell cycle effects.

Western Blotting for Cell Cycle Regulatory Proteins

This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation, confirming the mechanism of action of this compound.

Protocol:

-

Cell Culture and Treatment:

-

Prepare and treat cells with this compound as described in section 4.1.1.

-

-

Protein Extraction:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Cyclin D1, anti-CDK4, anti-p27, anti-p-Rb, anti-total Rb) overnight at 4°C.[3][12][24]

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

To ensure equal loading, probe the same membrane for a housekeeping protein like β-actin or GAPDH.[24]

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Conclusion

This compound is a well-characterized PI3K inhibitor that effectively induces G0/G1 cell cycle arrest in a broad range of cancer cells. Its mechanism is rooted in the potent inhibition of the PI3K/Akt signaling pathway, which leads to a downstream cascade involving the downregulation of G1 cyclins and CDKs, upregulation of CDK inhibitors, and subsequent dephosphorylation of pRb. This comprehensive guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers and drug developers to effectively study and utilize this compound as a tool to probe cell cycle regulation and as a potential therapeutic agent. The provided diagrams and structured data serve as a quick reference for understanding its complex biological activity.

References

- 1. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound targeting PIK3R3 inhibits the Wilms’ tumor through G0 / G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of PI3K by this compound suppressed tumor growth not via apoptosis but G0/G1 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a specific phosphatidylinositol 3-kinase inhibitor, induces G1 arrest of the cell cycle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor profile of the PI3K inhibitor this compound in human sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a specific class I phosphatidylinositol 3-kinase inhibitor, induces G1 arrest and autophagy in human breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound targeting PIK3R3 inhibits the Wilms’ tumor through G0 / G1 phase arrest | PLOS One [journals.plos.org]

- 16. Overexpression of p27KIP1 induced cell cycle arrest in G1 phase and subsequent apoptosis in HCC-9204 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. p27Kip1 Is Required to Mediate a G1 Cell Cycle Arrest Downstream of ATM following Genotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubcompare.ai [pubcompare.ai]

- 21. assaygenie.com [assaygenie.com]

- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 23. Flow cytometry with PI staining | Abcam [abcam.com]

- 24. researchgate.net [researchgate.net]

ZSTK474: A Technical Guide to its Inhibitory Effect on Akt Phosphorylation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: ZSTK474 is a potent and specific inhibitor of class I phosphatidylinositol 3-kinases (PI3Ks), a family of enzymes central to a critical intracellular signaling network, the PI3K/Akt pathway.[1] Dysregulation of this pathway is a common event in a multitude of human cancers, promoting uncontrolled cell growth, proliferation, and survival.[2][3] this compound exerts its antitumor effects by directly targeting PI3K, leading to the suppression of downstream signaling components, most notably the inhibition of Akt phosphorylation. This guide provides a detailed technical overview of the mechanism of action of this compound, a compilation of its quantitative effects on Akt phosphorylation from preclinical studies, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is an s-triazine derivative that functions as an ATP-competitive inhibitor of all four class I PI3K isoforms (p110α, β, δ, and γ).[3][4] By binding to the ATP-binding pocket of PI3K, this compound blocks the catalytic activity of the enzyme.[5][6] This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3]

The reduction in PIP3 levels at the cell membrane prevents the recruitment and subsequent activation of downstream kinases, including 3-phosphoinositide-dependent protein kinase-1 (PDK1) and Akt (also known as Protein Kinase B).[3] Full activation of Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTORC2 complex.[7] By inhibiting PI3K, this compound effectively prevents these phosphorylation events, leading to a marked decrease in the levels of phosphorylated Akt (p-Akt) without altering the total amount of Akt protein.[5][8]

Quantitative Data on this compound Efficacy

The inhibitory activity of this compound has been quantified in numerous studies, both in enzymatic assays and in cell-based models.

Table 1: In Vitro Inhibition of PI3K Activity by this compound

| Compound | Concentration | PI3K Activity (% of Control) | 95% Confidence Interval | Source |

|---|---|---|---|---|

| This compound | 1 µM | 4.7% | 3.2% to 6.1% | [5][6] |

| LY294002 | 1 µM | 44.6% | 38.9% to 50.3% |[5][6] |

Table 2: IC50 Values of this compound for Class I PI3K Isoforms

| PI3K Isoform | This compound IC50 (nM) | LY294002 IC50 (nM) | Source |

|---|---|---|---|

| PI3Kα | 16 | 540 | [4] |

| PI3Kβ | 44 | 1600 | [4] |

| PI3Kδ | 4.6 | 460 | [4] |

| PI3Kγ | 49 | 1500 |[4] |

Table 3: Effect of this compound on Akt Phosphorylation in Human Cancer Cell Lines (In Vitro)

| Cell Line | Cancer Type | Concentration | Treatment Time | Effect on p-Akt (Ser473) | Source |

|---|---|---|---|---|---|

| A549 | Non-Small-Cell Lung | 0.5 µM | 5 minutes | Decreased level of phosphorylated Akt | [5] |

| SYO-1 | Synovial Sarcoma | 0.1 - 1 µM | 24 - 48 hours | Dose-dependent decrease | [9] |

| Aska-SS | Synovial Sarcoma | 0.1 - 1 µM | 48 hours | Dose-dependent decrease | [9] |

| Yamato-SS | Synovial Sarcoma | 0.1 - 1 µM | 48 hours | Dose-dependent decrease | [9] |

| Multiple Sarcoma Lines | Sarcoma | Various | 0.5, 6, 24 hours | Inhibition of phosphorylation | [10] |

| Colo-357 | Pancreatic Adenocarcinoma | 1 µM | 24 hours | Almost complete reduction | [8] |

| BxPC-3 | Pancreatic Adenocarcinoma | 1 µM | 24 hours | Almost complete reduction | [8] |

| Panc-1 | Pancreatic Adenocarcinoma | 1 µM | 24 hours | Almost complete reduction | [8] |

| MCF-7 | Breast Cancer | Not specified | Not specified | Suppression of phospho-Akt | [3][11] |

| CT26 | Colorectal Cancer | Not specified | Not specified | Inhibition of p-Akt (S473) |[12] |

Table 4: Effect of this compound on Akt Phosphorylation (In Vivo Xenograft Models)

| Xenograft Model | Cancer Type | This compound Dose | Time Point | Method | Effect on p-Akt (Ser473) | Source |

|---|---|---|---|---|---|---|

| A549 | Non-Small-Cell Lung | 400 mg/kg (oral) | 4 hours post-dose | Immunohistochemistry | Reduced phosphorylation in tumors | [5][6] |

| SYO-1 | Synovial Sarcoma | 400 mg/kg | Not specified | Western Blot | Downregulated phosphorylation |[9] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action and a typical experimental approach for studying this compound.

Caption: PI3K/Akt signaling pathway with this compound's inhibitory action.

Caption: Experimental workflow for assessing this compound's effect.

Experimental Protocols

The most common method to assess the phosphorylation status of Akt following treatment with this compound is Western blotting (immunoblotting).[5][9][13]

Objective: To qualitatively and quantitatively measure the levels of phosphorylated Akt (p-Akt) at specific sites (e.g., Ser473, Thr308) relative to total Akt in cancer cells treated with this compound.

A. Cell Culture and Treatment:

-

Seeding: Plate human cancer cells (e.g., A549, MCF-7, SYO-1) in 6-well tissue culture plates and grow in appropriate media (e.g., RPMI 1640 with 5% FBS) until they reach 70-80% confluency.[14]

-

Treatment: Prepare stock solutions of this compound in DMSO.[12] Dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1.0 µM).

-

Incubation: Replace the existing media with the this compound-containing media. Include a vehicle control (DMSO only). Incubate the cells for the desired time points (e.g., 5 min, 30 min, 6 h, 24 h, 48 h).[5][10]

B. Protein Extraction and Quantification:

-

Lysis: After treatment, wash the cells with ice-cold PBS. Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well to lyse the cells and solubilize proteins.[14]

-

Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

-

Quantification: Collect the supernatant (total protein extract). Determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.

C. Western Blotting:

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes to denature the proteins.[14]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.[14]

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.[15] Use antibodies specific for:

-

Phospho-Akt (Ser473)

-

Phospho-Akt (Thr308)

-

Total Akt (to confirm equal protein loading and that the drug does not alter total Akt expression)

-

A loading control (e.g., α-tubulin, GAPDH, or actin)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

D. Data Analysis:

-

Densitometry: Quantify the band intensities from the captured images using software like ImageJ.

-

Normalization: Normalize the intensity of the p-Akt band to the intensity of the total Akt band for each sample. This ratio indicates the relative level of Akt phosphorylation. Further normalization to the loading control can also be performed.

Downstream Cellular Consequences

The inhibition of Akt phosphorylation by this compound leads to several downstream anti-cancer effects. By inactivating Akt, this compound suppresses the activity of downstream effectors like GSK-3β and mTOR.[5][8][16] This cascade of inhibition results in:

-

Cell Cycle Arrest: this compound treatment leads to a decrease in cyclin D1 levels and an increase in the CDK inhibitor p27, causing cells to arrest in the G0/G1 phase of the cell cycle.[11][16][17]

-

Induction of Apoptosis: In some cancer cell lines, particularly sarcomas with specific chromosomal translocations, this compound can induce apoptosis (programmed cell death).[9][18] However, in many other cell types, its primary effect is cytostatic (G1 arrest) rather than cytotoxic.[11][17]

-

Induction of Autophagy: In breast cancer cells, this compound has been shown to induce autophagy, a cellular self-degradation process.[16]

Conclusion

This compound is a highly effective inhibitor of the PI3K/Akt signaling pathway. Through its ATP-competitive inhibition of class I PI3K isoforms, it robustly prevents the phosphorylation and subsequent activation of Akt.[4][5] This mechanism has been extensively validated in numerous cancer cell lines and in vivo models, where this compound demonstrates a dose- and time-dependent reduction in p-Akt levels.[5][8][9] The downstream consequences of this inhibition—primarily cell cycle arrest—underscore its therapeutic potential in cancers characterized by an overactive PI3K/Akt pathway.[11][17] The experimental protocols and quantitative data presented herein provide a comprehensive foundation for researchers investigating the biological impact of this compound.

References

- 1. lktlabs.com [lktlabs.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Antitumor activity of this compound, a new phosphatidylinositol 3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a PI3K inhibitor, Suppresses Proliferation and Sensitizes to Gemcitabine in Human Pancreatic Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of PI3K by this compound suppressed tumor growth not via apoptosis but G0/G1 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A bifunctional MAPK/PI3K antagonist for inhibition of tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring phosphorylated Akt and other phosphoinositide 3-kinase-regulated phosphoproteins in primary lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological Manipulation of the Akt Signaling Pathway Regulates Myxoma Virus Replication and Tropism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound, a specific class I phosphatidylinositol 3-kinase inhibitor, induces G1 arrest and autophagy in human breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound, a specific phosphatidylinositol 3-kinase inhibitor, induces G1 arrest of the cell cycle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antitumor profile of the PI3K inhibitor this compound in human sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

ZSTK474: A Technical Guide to its Downstream Signaling Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZSTK474 is a novel s-triazine derivative that has demonstrated potent antitumor activity. It functions as an ATP-competitive pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, effectively targeting a critical signaling pathway frequently dysregulated in cancer. This technical guide provides an in-depth overview of the downstream signaling targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the affected pathways and workflows.

Mechanism of Action

This compound exerts its biological effects by binding to the ATP-binding pocket of PI3K, thereby inhibiting its kinase activity. This action prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K/Akt/mTOR signaling cascade. The inhibition of this pathway leads to a cascade of downstream effects, ultimately impacting cell growth, proliferation, survival, and angiogenesis.

Quantitative Inhibition Data

The inhibitory potency of this compound against various PI3K isoforms and other kinases has been extensively characterized. The following tables summarize the key quantitative data from in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) | Ki (nM) | Reference |

| PI3Kα | 16 | 6.7 | |

| PI3Kβ | 44 | 10.4 | |

| PI3Kδ | 4.6 - 5 | 1.8 | |

| PI3Kγ | 49 | 11.7 |

Table 2: Comparative PI3K Inhibition

| Compound | Concentration (µM) | % PI3K Activity Remaining (vs. Control) | IC50 (nM) | Reference |

| This compound | 1 | 4.7% (95% CI = 3.2% to 6.1%) | 37 | |

| LY294002 | 1 | 44.6% (95% CI = 38.9% to 50.3%) | 790 | |

| Wortmannin | Not Specified | Not Specified | 11 |

Table 3: Specificity of this compound

| Kinase | Inhibition | Concentration | Reference |

| mTOR | Weak | 100 µM (<40% inhibition) | |

| DNA-PK | Much weaker than PI3K | Not Specified |

Downstream Signaling Pathways

This compound's inhibition of PI3K leads to the modulation of a multitude of downstream signaling molecules. The primary consequence is the suppression of Akt phosphorylation, which in turn affects a wide array of downstream targets involved in cell cycle progression, apoptosis, and protein synthesis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. This compound effectively downregulates this pathway by inhibiting the phosphorylation of key components.

Figure 1: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of:

-

Akt (Ser-473)

-

GSK-3β (Ser-9)

-

TSC2 (Ser-1462)

-

mTOR (Ser-2448)

-

p70S6K (Thr-389)

-

S6 (S235/236)

-

FOXO1 (Thr-24) and FOXO3a (Thr-32)

-

4E-BP1 (Ser65, Thr70, Thr37/46)

-

BAD (S112)

Cell Cycle Regulation

A primary outcome of this compound treatment is the induction of G0/G1 phase cell cycle arrest. This is achieved through the modulation of key cell cycle regulatory proteins. This compound treatment leads to a decrease in Cyclin D1 levels and an increase in the expression of the Cdk inhibitor p27. Furthermore, this compound has been shown to down-regulate the transcription of CDC25A, a phosphatase that activates CDK2 and promotes the G1/S transition.

Figure 2: this compound induces G1 cell cycle arrest.

Apoptosis

The effect of this compound on apoptosis is cell-type dependent. In many cancer cell lines, this compound induces G1 arrest without significant apoptosis. However, in certain contexts, such as in OVCAR3 cells at higher concentrations and in specific sarcoma cell lines (Ewing's sarcoma, alveolar rhabdomyosarcoma, and synovial sarcoma), this compound has been shown to induce apoptosis. The induction of apoptosis is associated with the inhibition of pro-survival signals mediated by Akt, such as the phosphorylation and inactivation of the pro-apoptotic protein BAD. In sarcoma cells, apoptosis induction is evidenced by the cleavage of PARP.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the downstream effects of this compound. Specific details may vary between studies.

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation status.

-

Cell Lysis: Cells are treated with this compound at various concentrations and for different durations. After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, Cyclin D1, cleaved PARP) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

ZSTK474: A Technical Guide to its S-Triazine Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZSTK474 is a novel, orally available s-triazine derivative that has demonstrated potent anticancer activity in a breadth of preclinical studies.[1][2] Synthesized by Zenyaku Kogyo Co., Ltd., this small molecule was identified as a powerful inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme in a critical signaling pathway frequently dysregulated in cancer.[1][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, anticancer effects, and the experimental methodologies used to elucidate its activity.

This compound, with the chemical name 2-(2-difluoromethylbenzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine, emerged from the screening of a chemical library of over 1500 s-triazine derivatives.[1] Its identification as a PI3K inhibitor was achieved through the JFCR39 drug discovery system, which utilizes a panel of 39 human cancer cell lines and COMPARE analysis.[4] This system revealed a similar growth inhibition profile between this compound and the known PI3K inhibitor LY294002.[4]

Mechanism of Action: Pan-Class I PI3K Inhibition

This compound functions as an ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, δ, and γ), classifying it as a pan-PI3K inhibitor.[5][6][7] Molecular modeling and biochemical assays have confirmed that this compound binds to the ATP-binding pocket of PI3K, thereby blocking its kinase activity.[1][2] This inhibition is reversible and highly selective for class I PI3K isoforms over other lipid and protein kinases, including mTOR and DNA-PK.[4][8]

The inhibitory action of this compound on PI3K disrupts the canonical PI3K/Akt/mTOR signaling pathway, which is crucial for multiple cellular processes that are often hijacked in cancer, including cell growth, proliferation, survival, and angiogenesis.[1][4]

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of this compound in the PI3K/Akt signaling cascade.

Caption: this compound inhibits PI3K, blocking downstream Akt signaling.

Quantitative Data on Anticancer Activity

The potency of this compound has been quantified across various experimental systems. The following tables summarize the key inhibitory concentrations.

Table 1: Inhibitory Activity against Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) | Ki (nM) |

| PI3Kα | 16[4][6][9] | 6.7[6] |

| PI3Kβ | 44[4][6][9] | 10.4[6] |

| PI3Kδ | 5[10] | 1.8[6][7] |

| PI3Kγ | 49[4][6][9] | 11.7[6] |

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

Table 2: Comparison of PI3K Inhibitory Activity

| Compound | IC50 (nM) |

| This compound | 37 [1][3] |

| LY294002 | 790[1][3] |

| Wortmannin | 11[1][3] |

Table 3: Growth Inhibitory Activity (GI50) against Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| Mean (39 cell lines) | Various | 0.32 [3][4] |

| Colo-357 | Pancreatic | 0.86[8] |

| BxPC-3 | Pancreatic | 1.16[8] |

| MIA PaCa-2 | Pancreatic | 1.8[8] |

| AsPC-1 | Pancreatic | 0.23[8] |

| PC3 | Prostate | 0.12[11] |

GI50: 50% growth inhibition concentration.

In Vitro and In Vivo Anticancer Effects

Cell Cycle Arrest

A primary mechanism of this compound's antitumor effect is the induction of cell cycle arrest at the G0/G1 phase.[4][12] This is attributed to the downregulation of cyclin D1 and the enhanced expression of the cyclin-dependent kinase inhibitor p27, leading to the dephosphorylation of the retinoblastoma protein (pRB).[1][4] Notably, this compound induces this G0/G1 arrest without significant induction of apoptosis in many cancer cell lines.[12][13]

Anti-Angiogenic Activity

This compound exhibits potent anti-angiogenic effects through a dual mechanism: it inhibits the secretion of Vascular Endothelial Growth Factor (VEGF) by cancer cells and directly inhibits PI3K in endothelial cells.[4] This leads to the inhibition of endothelial cell migration and tube formation.[4]

In Vivo Efficacy

Oral administration of this compound has demonstrated significant antitumor activity in various human cancer xenograft models in mice, including those for colon, lung, and prostate cancer.[1][2] These studies have shown tumor regression and growth inhibition at well-tolerated doses.[1] The antitumor efficacy in vivo correlates with the reduction of phosphorylated Akt in tumor tissues, suggesting its potential as a predictive biomarker.[1][4] Phase I clinical trials have been conducted to evaluate the safety and tolerability of this compound in patients with advanced solid malignancies.[14][15]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticancer activity of this compound.

PI3K In Vitro Kinase Assay

This protocol describes the measurement of PI3K activity using an immunoprecipitation-based assay.

Caption: Workflow for in vitro PI3K kinase activity assay.

Detailed Steps:

-

Cell Lysis: A549 human lung cancer cells are lysed to prepare a cell lysate containing PI3K.[1]

-

Immunoprecipitation: PI3K is immunoprecipitated from the cell lysate using an anti-p85 polyclonal antibody coupled to agarose beads.[1]

-

Washing: The immunoprecipitates on the agarose beads are washed sequentially with different buffers to remove non-specific binding.[1][3]

-

Pre-incubation with Inhibitor: The washed immunoprecipitates are pre-incubated with this compound, a control inhibitor (e.g., LY294002), or a vehicle control for 5 minutes at 25°C.[1][3]

-

Kinase Reaction: The kinase reaction is initiated by adding the substrate, phosphatidylinositol, and [γ-32P]ATP. The reaction mixture is incubated to allow for the phosphorylation of the substrate.[1][3]

-

Lipid Extraction: The reaction is stopped, and the phospholipids are extracted.

-

Thin-Layer Chromatography (TLC): The extracted phospholipids are separated by TLC to resolve the phosphorylated product (phosphatidylinositol-3-phosphate).

-

Analysis: The TLC plate is subjected to autoradiography, and the amount of incorporated 32P is quantified to determine the PI3K activity.[1]

Cell Proliferation (Sulforhodamine B) Assay

This assay is used to determine the growth-inhibitory activity of this compound on a panel of human cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Drug Treatment: The cells are treated with various concentrations of this compound or a vehicle control and incubated for 48 hours.[1]

-

Cell Fixation: The cells are fixed with trichloroacetic acid.

-

Staining: The fixed cells are stained with sulforhodamine B (SRB) dye, which binds to total cellular protein.

-

Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized.

-

Absorbance Measurement: The absorbance is read on a microplate reader, which is proportional to the total cellular protein and, thus, the cell number.

-

Data Analysis: The 50% growth inhibition (GI50) value is calculated by plotting the percentage of cell growth versus the drug concentration.[1]

Western Blot Analysis for Signaling Pathway Components

This technique is employed to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Procedure:

-

Cell Treatment and Lysis: Cancer cells (e.g., A549) are treated with this compound for various times and concentrations. The cells are then lysed to extract total protein.[1]

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-GSK3β, cyclin D1).[1]

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Antitumor Efficacy in Xenograft Models

This experimental setup evaluates the antitumor activity of this compound in a living organism.

Experimental Design:

-

Cell Implantation: Human cancer cells (e.g., A549, PC-3, WiDr) are subcutaneously injected into immunodeficient mice (e.g., nude mice).[1][2]

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Drug Administration: The mice are randomized into treatment and control groups. This compound is administered orally, typically as a suspension in a vehicle like 5% hydroxypropylcellulose.[1][3]

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Toxicity Assessment: The body weight of the mice is monitored as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Tumor tissues can be used for further analysis, such as immunohistochemistry for phospho-Akt, to confirm target engagement.[1][2]

Conclusion